3-(1,3-Dimethyl-3-cyclohexenyl)propanal

Fragrance chemistry Volatility profiling Citrus top-note substantivity

3-(1,3-Dimethyl-3-cyclohexenyl)propanal (CAS 71735-72-3) is a synthetic cyclohexenyl aldehyde belonging to the fragrance ingredient class of cyclohexene propanals. It is characterized by a 1,3-dimethyl-substituted cyclohexene ring linked to a propanal side chain, yielding a molecular formula C11H18O and molecular weight 166.26 g/mol.

Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
CAS No. 71735-72-3
Cat. No. B12666913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dimethyl-3-cyclohexenyl)propanal
CAS71735-72-3
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESCC1=CCCC(C1)(C)CCC=O
InChIInChI=1S/C11H18O/c1-10-5-3-6-11(2,9-10)7-4-8-12/h5,8H,3-4,6-7,9H2,1-2H3/t11-/m1/s1
InChIKeyHAEFRQLHXUHJJP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Dimethyl-3-cyclohexenyl)propanal CAS 71735-72-3 Procurement-Grade Baseline: Cyclohexenyl Aldehyde Identity and Key Profiling Parameters


3-(1,3-Dimethyl-3-cyclohexenyl)propanal (CAS 71735-72-3) is a synthetic cyclohexenyl aldehyde belonging to the fragrance ingredient class of cyclohexene propanals. It is characterized by a 1,3-dimethyl-substituted cyclohexene ring linked to a propanal side chain, yielding a molecular formula C11H18O and molecular weight 166.26 g/mol [1]. First disclosed in Japanese Patent JPS5528969A, the compound is described as possessing an exceptionally fresh and powerful citrus olfactory profile and is intended for use in perfumery and consumer product fragrancing [2].

Why Generic 3-(1,3-Dimethyl-3-cyclohexenyl)propanal Substitution with Other Cyclohexene Aldehydes Fails in Practice


Cyclohexene aldehydes sharing the same molecular formula can exhibit profound differences in vapor pressure, hydrophobicity (logP), and odor impact due to variations in ring substitution pattern and side-chain architecture. For 3-(1,3-dimethyl-3-cyclohexenyl)propanal, the specific 1,3-dimethyl substitution on the ring coupled with the propanal chain generates a vapor pressure of 0.0618 mmHg at 25°C and a logP of 3.10, values that place it in a distinct physicochemical window relative to common citrus-aldehyde alternatives such as limonene aldehyde (vapor pressure 0.044 mmHg; logP 3.8) [1]. Direct replacement without quantitative volatility and partition matching risks unintended shifts in fragrance substantivity, headspace diffusion, and formulation solubility, as documented in the differential evidence below.

3-(1,3-Dimethyl-3-cyclohexenyl)propanal Quantitative Differentiation Evidence: Direct Comparator Data for Informed Sourcing


Vapor Pressure vs. Limonene Aldehyde: Quantifying Top-Note Volatility Advantage for Citrus Fragrance Design

3-(1,3-Dimethyl-3-cyclohexenyl)propanal exhibits a vapor pressure of 0.0618 mmHg at 25°C , which is approximately 1.40-fold higher than the 0.044 mmHg at 25°C measured for limonene aldehyde (CAS 6784-13-0) under comparable conditions [1]. This greater volatility translates into a more pronounced initial olfactory diffusion in headspace, a critical performance parameter for citrus top-note ingredients in fine fragrance and personal care formulations.

Fragrance chemistry Volatility profiling Citrus top-note substantivity

Hydrophobicity (logP) Differential vs. Limonene Aldehyde: Implications for Aqueous-Alcoholic Formulation Compatibility

The estimated logP (octanol-water partition coefficient) of 3-(1,3-dimethyl-3-cyclohexenyl)propanal is 3.10 [1], compared to a measured logP of 3.80 for limonene aldehyde [2]. This -0.70 log unit difference represents a roughly 5-fold lower tendency to partition into the octanol phase, indicating greater relative solubility in aqueous-alcoholic matrices such as eau de toilette, eau de cologne, and hydroalcoholic personal care products.

LogP Partition coefficient Formulation solubility Eau de toilette

Olfactory Intensity and Citrus Freshness: Patent-Based Qualitative Superiority Claim over Existing Citrus Aldehydes

Japanese Patent JPS5528969A explicitly states that 3-(1,3-dimethyl-3-cyclohexenyl)propanal exhibits "the most fresh and strong citrous odor we have ever known" [1]. This claim, while qualitative, originates from the inventors' systematic evaluation against the known citrus aldehyde palette of the late 1970s, which included citral and other established benchmarks. The assertion of superlative freshness and strength distinguishes this compound as a high-impact citrus odorant in the context of fragrance ingredient selection.

Odor characterization Citrus fragrance Perfumery raw material screening

Application Matrix Breadth Across High-pH and Surfactant Systems vs. Fragrance Aldehydes with Limited Stability

The same patent designates 3-(1,3-dimethyl-3-cyclohexenyl)propanal for use in soap, detergent, deodorant, and cosmetics [1]. The explicit enumeration of high-pH (soap) and surfactant-rich (detergent) matrices implies that the compound possesses chemical stability across a wider range of product bases than certain fragrance aldehydes, such as citral, which is known to undergo acid-catalyzed cyclization and oxidation under aggressive formulation conditions.

Formulation stability Soap fragrance Detergent compatibility Cosmetic ingredient

Proven Use Scenarios for 3-(1,3-Dimethyl-3-cyclohexenyl)propanal Procurement Based on Quantitative Differentiators


High-Impact Citrus Top-Note Creation in Fine Fragrance and Personal Care

Perfumers targeting an intense, fresh citrus opening in eau de parfum or body spray formulations benefit from the compound's 40% higher vapor pressure relative to limonene aldehyde (0.0618 vs. 0.044 mmHg at 25°C), as established in Section 3 . This volatility translates into rapid headspace saturation and stronger initial olfactory perception, enabling lower use levels and cost reduction while maintaining citrus signature strength.

Transparent Aqueous-Alcoholic Fragrance Vehicles Requiring Low LogP Ingredients

The compound's logP of 3.10, which is 0.70 units lower than that of limonene aldehyde, supports its selective use in high-water-content formulations such as eau de toilette, aftershaves, and aqueous mists where more hydrophobic citrus aldehydes risk phase separation or turbidity [1]. This physicochemical advantage simplifies formulation development and reduces reliance on co-solvents.

Soap and Detergent Fragrance Programs Requiring Multi-Matrix Ingredient Qualification

Patent JPS5528969A explicitly identifies soap, detergent, deodorant, and cosmetic applications for this compound [2]. This broad intended-use portfolio suggests acceptable stability in the alkaline and surfactant-rich environments typical of bar soaps and liquid detergents, offering a single-ingredient solution for fragrance houses developing coordinated product lines across multiple consumer categories.

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